Chlorobenzene

Catalog No.
S581516
CAS No.
108-90-7
M.F
C6H5Cl
M. Wt
112.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorobenzene

CAS Number

108-90-7

Product Name

Chlorobenzene

IUPAC Name

chlorobenzene

Molecular Formula

C6H5Cl

Molecular Weight

112.55 g/mol

InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H

InChI Key

MVPPADPHJFYWMZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)Cl

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
In water, 499 mg/L at 25 °C
In water, 0.05 g/100g at 20 °C
Miscible in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride
Freely soluble in chloroform
For more Solubility (Complete) data for CHLOROBENZENE (6 total), please visit the HSDB record page.
0.498 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.05
0.05%

Synonyms

CP 27; IP Carrier T 40; MCB; Monochlorobenzene; NSC 8433; Phenyl Chloride; Tetrosin SP;

Canonical SMILES

C1=CC=C(C=C1)Cl

The exact mass of the compound Chlorobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)0.00 min water, 499 mg/l at 25 °cin water, 0.05 g/100g at 20 °cmiscible in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloridefreely soluble in chloroformvery soluble in carbon disulfidein water, 498 mg/l at 25 °c0.498 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 0.050.05%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8433. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Supplementary Records. It belongs to the ontological category of monochlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Chemical Classes -> Volatile organic compounds. However, this does not mean our product can be used or applied in the same or a similar way.

Chlorobenzene (C6H5Cl) is a foundational organochlorine aromatic compound widely employed as a high-boiling point solvent and a key intermediate in chemical manufacturing. Its procurement is often driven by its specific physical properties, including a boiling point of 131.7 °C and its practical insolubility in water, which distinguish it from other common aromatic solvents. These characteristics are critical for applications in the production of herbicides, dyestuffs, pharmaceuticals, and for dissolving materials like oils, waxes, and resins in industrial processes.

While solvents like toluene or benzene are common substitutes, they are not functionally equivalent to chlorobenzene in many process-critical scenarios. Chlorobenzene's higher boiling point allows for reaction temperatures unattainable with benzene (80.1 °C) or toluene (110.6 °C), which is a decisive factor for certain syntheses. Furthermore, its distinct polarity, evidenced by a dielectric constant of 5.62, is significantly higher than that of toluene (2.38) or benzene, enabling it to dissolve a different range of solutes and influence reaction pathways in ways non-polar aromatics cannot. This unique combination of thermal properties and polarity makes direct substitution in optimized processes unfeasible without significant redevelopment and potential performance loss.

Expanded Thermal Window for High-Temperature Processing

Chlorobenzene provides a significantly higher operating temperature compared to other common aromatic solvents. Its atmospheric boiling point of 131.7 °C is over 21 °C higher than toluene and more than 51 °C higher than benzene. This property is essential for reactions requiring sustained high temperatures to achieve acceptable rates or overcome activation energy barriers, which are not viable in lower-boiling solvents.

Evidence DimensionAtmospheric Boiling Point (°C)
Target Compound Data131.7 °C
Comparator Or BaselineToluene: 110.6 °C | Benzene: 80.1 °C
Quantified Difference+21.1 °C vs. Toluene | +51.6 °C vs. Benzene
ConditionsStandard atmospheric pressure (1 atm).

This allows for a broader range of reaction conditions and enables syntheses that are kinetically unfavorable at the boiling points of toluene or benzene.

Enhanced Polarity for Specific Solubility and Reaction Control

With a dielectric constant of 5.62 at 25 °C, chlorobenzene is substantially more polar than its common aromatic counterparts, toluene (2.38) and benzene. This moderate polarity is a key differentiator, enabling chlorobenzene to effectively dissolve more polar reagents, intermediates, or polymers that exhibit poor solubility in non-polar aromatics. This property can directly influence reaction rates and mechanisms that are sensitive to the solvent's dielectric environment.

Evidence DimensionDielectric Constant (at 25 °C)
Target Compound Data5.62
Comparator Or BaselineToluene: 2.38 | o-Dichlorobenzene: 9.93
Quantified Difference2.36x higher than Toluene
ConditionsMeasured at or corrected to 25 °C.

This specific polarity allows it to serve specialized solvent roles where toluene is ineffective and more polar solvents like o-dichlorobenzene may be too aggressive or expensive.

Balanced Reactivity as a Synthetic Precursor

The carbon-chlorine bond in chlorobenzene offers a well-defined level of reactivity for nucleophilic aromatic substitution, albeit under harsh conditions. This bond is significantly stronger and less reactive than the C-Br bond in bromobenzene or the C-I bond in iodobenzene, making it more stable for certain process conditions. However, it is more susceptible to substitution than the C-H bonds of benzene, providing a reliable handle for introducing the phenyl group in multi-step syntheses, such as the historical Dow process for phenol production. This positions it as a cost-effective and controllably reactive precursor where other halobenzenes may be too reactive or expensive.

Evidence DimensionRelative Reactivity in Nucleophilic Aromatic Substitution
Target Compound DataLow, requires harsh conditions (e.g., ~350 °C for NaOH)
Comparator Or BaselineBenzene: Extremely low/unreactive | Bromobenzene/Iodobenzene: More reactive
Quantified DifferenceQualitatively less reactive than bromobenzene, more reactive than benzene.
ConditionsTypical industrial nucleophilic substitution conditions.

It provides an optimal balance of cost, stability, and reactivity for large-scale syntheses where precise control over phenyl group introduction is required.

High-Boiling Solvent for Synthesis and Material Processing

For chemical reactions or material dissolutions that require temperatures between 110 °C and 130 °C, chlorobenzene is a preferred solvent. It enables reaction kinetics that are too slow at the boiling point of toluene while avoiding the higher temperatures and costs associated with dichlorobenzenes or other specialty high-boiling solvents.

Precursor for Dyestuffs, Herbicides, and Pharmaceuticals

Chlorobenzene is a primary building block for a range of chemicals where a phenyl group must be introduced under controlled conditions. It is a key precursor for producing nitrochlorobenzenes, which are then converted into nitrophenols, nitroanisoles, and other intermediates essential for manufacturing dyes, rubber chemicals, and pharmaceuticals.

Process Solvent in Isocyanate Manufacturing

In the production of MDI (methylene diphenyl diisocyanate) and TDI (toluene diisocyanate), chlorobenzene is used as a solvent because it does not react with phosgene. Processes in this sector often have stringent requirements for water content (<50 ppm), making high-purity chlorobenzene a critical procurement item to minimize consumption of the highly reactive phosgene intermediate.

Carrier Solvent for Dyeing Synthetic Fibers

Due to its thermal stability and ability to dissolve disperse dyes, chlorobenzene serves as a dye carrier, particularly for polyester and polyester blends. Its specific solvent properties facilitate the penetration and leveling of the dye within the synthetic fiber matrix during high-temperature dyeing processes.

Physical Description

Chlorobenzene appears as a colorless to clear, yellowish liquid with a sweet almond-like odor. Flash point 84 °F. Practically insoluble in water and somewhat denser than water (9.2 lb / gal). Vapors heavier than air. Used to make pesticides, dyes, and other chemicals.
Liquid
Colorless liquid with an almond-like odor; [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an almond-like odor.

Color/Form

Colorless liquid
Clear volatile liquid

XLogP3

2.9

Exact Mass

112.0079779 g/mol

Monoisotopic Mass

112.0079779 g/mol

Boiling Point

270 °F at 760 mmHg (NTP, 1992)
131.6 °C
132 °C
270 °F

Flash Point

75 °F (NTP, 1992)
29.2 °C
82 °F (Closed Cup) 28 °C
97 °F (open cup)
27 °C c.c.
75 °F
82 °F

Heavy Atom Count

7

Vapor Density

3.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.88 (Air = 1)
Relative vapor density (air = 1): 3.88
3.88

Density

1.11 at 68 °F (USCG, 1999) - Denser than water; will sink
1.1058 g/cu cm at 20 °C
Percent in caturated air: 1.55 (25 °C); Density of saturated of air: 1.05 (Air = 1)
Saturated liquid density = 69.080 lb/cu ft at 70 °C
Critical density = 0.365 g/cu cm; Heat of fusion = 84.9 J/g; Heat capacity = 1.338 J/g K at 20 °C; Dielectric constant = 5.641 at 20 °C
Relative density (water = 1): 1.11
1.11

LogP

2.84 (LogP)
log Kow = 2.84
2.84
2.18/2.84

Odor

Faint, not unpleasant odor
Almond-like odor
Mild amine odor
Mild aromatic
Characteristic, penetrating odor.
Weak, benzene-like odor.

Odor Threshold

Odor Threshold Low: 0.08 [mmHg]
Odor Threshold High: 5.9 [mmHg]
Detection odor threshold from AIHA (mean = 1.3 ppm)
Odor recognition in air: 2.10x10-1 ppm.
Odor Low, 0.98 mg/cu m; Odor High, 280.0 mg/cu m

Melting Point

-49 °F (NTP, 1992)
-45.2 °C
-45 °C
-50 °F

UNII

K18102WN1G

Related CAS

25053-25-2

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Chlorobenzene, in its pure form, is a colorless liquid that has an almond-like odor. It is volatile and flammable. Chlorobenzene dissolves moderately in water. Chloroenzene may occur in the environment from biodegradation of other chlorine compounds. Chlorobenzene was identified in volcano gases. It can be formed in nature during the formation of meteorites. USE: Chlorobenzene is used as a solvent for some pesticide formulations, as a degreaser, and to make other chemicals. EXPOSURE: Chlorobenzene is not a widespread environmental pollutant as in the past. Humans may be exposed to chlorobenzene by inhaling contaminated air, drinking water or eating food contaminated with chlorobenzene or by getting contaminated soil on your skin. These exposures are most likely to occur at workplaces making chlorobenzene or near chemical wastes sites. Occupational exposure is most likely by inhalation. Exposure could occur in people living or working near a hazardous waste site if emissions to water, air, or soil are not controlled very well. In air, chlorobenzene can be transported away from the source of contamination. Chlorobenzene in air is degraded by light with a half-life of 20 to 40 hours. Chlorobenzene absorbs to soil and is biodegraded rapidly. In water, it breaks down more slowly and can also evaporate. Chlorobenzene has been found in samples of surface waters and ground waters. RISK: Workers exposed to high levels of chlorobenzene in air have reported headaches, numbness, sleepiness, nausea and vomiting. Restlessness, tremors, unconsciousness and death have been observed at very high levels in animal studies. Animal studies have also shown that chlorobenzene can cause severe injury to the liver and kidneys. Chlorobenzene does not cause birth defects or affect the reproductive system. Studies in animals have shown that chlorobenzene can produce liver nodules, providing some but not clear evidence of cancer risk. (SRC)

Mechanism of Action

Chlorobenzene is a volatile organic compound (VOC) that is widely used as a solvent, degreasing agent and chemical intermediate in many industrial settings. Occupational studies have shown that acute and chronic exposure to chlorobenzene can cause irritation of the mucosa of the upper respiratory tract and eyes. Using in vitro assays, /it was/ shown in a previous study that human bronchial epithelial cells release inflammatory mediators such as the cytokine monocyte chemoattractant protein-1 (MCP-1) in response to chlorobenzene. This response is mediated through the NF-kappaB signaling pathway. Here, /researchers/ investigated the effects of monochlorobenzene on human lung cells, with emphasis on potential alterations of the redox equilibrium to clarify whether the chlorobenzene-induced inflammatory response in lung epithelial cells is caused via an oxidative stress-dependent mechanism. /It was/ found that expression of cellular markers for oxidative stress, such as heme oxygenase 1 (HO-1), glutathione S-transferase pi1 (GSTP1), superoxide dismutase 1 (SOD1), prostaglandin-endoperoxide synthase 2 (PTGS2) and dual specificity phosphatase 1 (DUSP1), were elevated in the presence of monochlorobenzene. Likewise, intracellular reactive oxygen species (ROS) were increased in response to exposure. However, in the presence of the antioxidants N-(2-mercaptopropionyl)-glycine (MPG) or bucillamine, chlorobenzene-induced upregulation of marker proteins and release of the inflammatory mediator MCP-1 are suppressed. These results complement /the authors/ previous findings and point to an oxidative stress-mediated inflammatory response following chlorobenzene exposure.
Exposure to chlorobenzene induces the release of monocyte chemoattractant protein 1 (MCP-1) by lung epithelial cells, a chemokine involved in inflammatory reactions. To characterize the underlying mechanisms ... the influence of chlorobenzene on the activation of two intracellular signalling pathways: the nuclear factor-kappa B (NF-kappa B) and the p38 mitogen-activated protein kinase (MAPK) pathways /were investigated/. Human lung epithelial cells (A549) were stimulated with tumor necrosis factor (TNF)-alpha in the presence or absence of specific inhibitors of NF-kappaB or the p38 MAP kinase and exposed to chlorobenzene using an air-liquid cell culture system. Exposure of lung epithelial cells to chlorobenzene resulted in an activation of NF-kappa B and p38 MAP kinase and a release of the chemokine MCP-1. In the presence of IKK-NBD, a specific NF-kappa B inhibitor, or the inhibitors of the p38 MAP kinase SB 203580 and SB 202190, the chlorobenzene-related MCP-1 release was suppressed, suggesting an involvement of both pathways in the chlorobenzene induced expression of MCP-1. /These/ data show that the release of MCP-1 following chlorobenzene exposure is dependent on the NF-kappa B and MAPK pathways.
The binding of epichlorohydrin, 1,2-dichloroethane, 1,2-dibromoethane, chlorobenzene, bromobenzene, and benzene to nucleic acid and proteins of different murine organs was studied in in vivo and in vitro systems. The extent of in vivo enzymatic activation of brominated compounds was higher than that of chlorinated chemicals. Aryl halides were bound mainly to liver DNA whereas interaction of alkyl halides with DNA of liver, kidney, and lung gave rise to similar binding extent. In vitro activation of all chemicals was mediated by microsomal p450-dependent mixed function oxidase system present in rat and mouse liver and, in smaller amount, in mouse lung. Activation of alkyl halides by liver cytosolic GSH-trasferases even occurred. The relative reactivity of chemicals in vivo, expressed as covalent binding index to rat liver DNA, was: 1,2-dibromoethane > bromobenzene > 1,2-dichloroethane > chlorobenzene > epichlorohydrin > benzene. On the whole, it agreed with in vitro activation of chemicals, with genotoxicity data from other short-term assays ... . Covalent binding index values of chlorobenzene and bromobenzene gave the first clear evidence of genotoxicity and of possible carcinogenicity of these two chemicals.
At 22 hr after ip injection into male Wistar rats and BALB/c mice, chlorobenzene was covalently bound to DNA, RNA and proteins of the liver, kidney and lung, as has been found with various weak carcinogens. A microsome-mediated interaction with DNA occurred in vitro. The interaction was enhanced by pretreatment in vivo with phenobarbitone but was suppressed by addition of 2-diethylaminoethyl-2,2-diphenylvalerate hydrochloric acid in vitro. These results indicate the involvement of cytochrome p450. Liver microsomes were efficient bioactivators, whereas cytosol was ineffective. The extent of in vitro interaction of chlorobenzene with synthetic polyribonucleotides was of the same order as that with DNA. Finally, ultraviolet irradiation (lambda= 254 nm or lambda max= 365 nm) activated this environmental contaminant to forms capable of interacting with DNA.
The toxicity of chlorobenzenes to Tetrahymena growth metabolism was studied by microcalorimetry. The growth constant (k), peak time (T) and generation times (T(G)) were calculated. IC(50) of chlorobenzenes was obtained through the kinetic parameters. The results suggested that the order of toxicity was 1,2,4-trichlorobenzene>o-dichlorobenzene>p-dichlorobenzene>m-dichlorobenzene>chlorobenzene. ATR-FTIR spectra revealed that amide groups and PO(2)(-) of the phospholipid phospho-diester, both in the hydrophobic end exposed to the outer layer, were the easiest to be damaged. The relationship between IC(50) and chemicals structure parameters ..., indicated that the more chlorine atoms were substituted, the greater the toxicity was. Chlorobenzenes have toxicity of non-polar narcosis. Their toxicity is proportional to their concentrations at the site of action, and caused by membrane perturbation.

Vapor Pressure

8.8 mmHg at 68 °F ; 11.8 mmHg at 77 °F (NTP, 1992)
12.0 [mmHg]
12.0 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1.17
8.8 mmHg
9 mmHg

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Impurities

Typical analysis of commercial monochlorobenzene: >99.9%, <0.02% benzene, <0.05% dichlorobenzenes.

Other CAS

108-90-7
68411-45-0
3114-55-4
50717-45-8

Absorption Distribution and Excretion

... 27% of /0.5 g/kg of body wt admin to rabbits/ was excreted unchanged in expired air; 25% appeared in the urine as glucuronide, 27% as an ethereal sulfate, & 20% as mercapturic acid. The recovery of admnistered radioactivity (99%) was nearly complete in this study.
Chlorobenzene is absorbed from the gastrointestinal tract. In a study with a single human volunteer, /it was/ reported that at least 31% of administered chlorobenzene was absorbed. In the same study, rats administered chlorobenzene absorbed at least 18% of the administered dose. Similar results were reported by /others/, who observed that in rabbits administered (14)C-labeled chlorobenzene, at least 22% of the administered chlorobenzene was absorbed.
... Chlorobenzene is absorbed through the lung and from the gastrointestinal tract. Because chlorobenzene is highly lipophilic and hydrophobic, it is thought to be distributed throughout total body water, with body lipids being a major deposition site.
Rats were exposed to (14)C-chlorobenzene vapor at concentrations of 100, 400, and 700 ppm for 8 hours. The plasma concentration-time profile for chlorobenzene on cessation of exposure, as estimated by respiratory elimination of radioactivity, indicated a two compartment elimination. Increase in exposure by a factor of seven (100-700 ppm) increased the total uptake of radioactivity by a factor of about 13. This increase in body burden was associated with a decrease in total body clearance, as indicated by an approximate four fold increase in the half-life of the central compartment. The proportion of the dose excreted via the lungs (which may be presumed to be largely, if not entirely, unchanged chlorobenzene) increased nonlinearly and the proportion eliminated by hepatic metabolism decreased. Increase in the dose of chlorobenzene was associated with a decrease in the proportion cleared as the mercapturic acid derivative. Of interest, the half-life of chlorobenzene was shorter at the 700 ppm exposure level when the animals were subjected to repeated treatment daily for 5 days, as compared with that of the single 700 ppm exposure animals, raising the possibility of induction of metabolic clearance. In agreement with this possibility, the proportion cleared by metabolism in the multi-exposed animals was increased, and the proportion excreted unchanged via the lung was decreased, as compared with the 700 ppm-single exposure animals.
For more Absorption, Distribution and Excretion (Complete) data for CHLOROBENZENE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Output of mercapturic acid in man ... /from (14)C-labelled chlorobenzene/ was small ... Main metab of chlorobenzene ... accounting for about 70% of excreted radioactivity, was 4-chlorocatechol conjugated mainly with glucuronic acid & to lesser extent with sulfate.
In rats administered chlorobenzene by intraperitoneal injection, 33% of the administered dose was excreted in the urine, with p-chlorophenol as the major metabolite. Other metabolites included 4-chlorocatechol, o-chlorophenol, and m-chlorophenol.
The in vitro metabolites of chlorobenzene are o-chlorophenol, m-chlorophenol, and p-chlorophenol; the proportions differ according to the source of the mono-oxygenase system and its state of purity. The o- and p-chlorophenols result from isomerization of the intermediate 3- and 4-chlorobenzene oxides, respectively. The formation of m-chlorophenol appears to occur via a direct oxidative pathway. In vitro conjugation of the arene oxide with glutathione or hydration is not a significant pathway.
/The study investigated/ urinary metabolites of chlorobenzene in rats, mice, and rabbits. Rats were given oral doses of 0.3 mmol/kg, while all three species received intraperitoneal injections of 0.5, 1.0, or 2.0 mmol/kg. Urinary p-chlorophenylmercapturic acid, and 4-chlorocatechol, after hydrolysis of its conjugate, were reported. Other urinary metabolites /from rabbits/ included quinol, 3-chlorocatechol, and o- and m- chlorophenylmercapturic acids.
For more Metabolism/Metabolites (Complete) data for CHLOROBENZENE (16 total), please visit the HSDB record page.
Chlorobenzene is known to be absorbed via ingestion and inhahation. As it is a lipophilic compound, chlorobenzene distributes preferentially to adipose tissue. It is metabolized by cytochrome P-450 enzymes into its major metabolite 4-chlorocatechol. Unchanged chlorobenzene is exhalted and its metabolites are excreted mainly in the urine. (L200)

Wikipedia

Chlorobenzene

Biological Half Life

Estimated from animal studies: 2 days; [TDR, p. 313]

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

Most monochlorobenzene is now produced from benzene and chlorine in continuously operated plants. Depending on the ratio of benzene to chlorine chosen, one can achieve either a low rate of benzene conversion and little dichlorobenzene formation, or almost complete conversion of the benzene with a higher degree of dichlorobenzene formation. ... The composition of a chlorination mixture containing the highest possible proportion of monochlorobenzene has been given as 4 - 5% unreacted benzene, 73% monochlorobenzene, and 22 - 23% dichlorobenzene.
Chlorobenzenes are prepared industrially by reaction of liquid benzene with gaseous chlorine in the presence of a catalyst at moderate temperature and atmospheric pressure. Hydrogen chloride is formed as a byproduct. /Chlorobenzenes/
By passing dry chlorine into benzene with a catalyst.
CHEMICAL PROFILE: Chlorobenzene. Monochlorobenzene: US commercial production is by direct chlorination of benzene, primarily to manufacture monochlorobenzene, with ortho- and para- dichlorobenzenes as coproducts.

General Manufacturing Information

Plastics Product Manufacturing
Wholesale and Retail Trade
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Services
Pharmaceutical and Medicine Manufacturing
Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Plastics Material and Resin Manufacturing
Benzene, chloro-: ACTIVE
Benzene, chloro derivs.: INACTIVE
Monochlorobenzene production has declined at an average rate of 6.7%/yr since its peak in 1969. The domestic ban on DDT and shifting markets for other pesticides have contributed to the downward trend. Overcapacity persists and no new uses for mcb are invisioned. Projected growth for (1980-1985) is 0.6%/yr.
Only if special chlorinating agents are used can benzene be chlorinated to chlorobenzene without dichlorobenzene being formed simultaneously.
CHEMICAL PROFILE: Monochlorobenzene. Outlook: Production is likely to continue to decline during the balance of the decade due to substitution for monochlorobenzene of more environmentally acceptable or efficient intermediates.
The production of phenol, aniline, and DDT from chlorobenzene, formerly carried out on a large scale, has been almost entirely discontinued due to the introduction of new processes and legislation forbidding the use of DDT.

Analytic Laboratory Methods

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: chlorobenzene; Matrix: treated drinking water, wastewater, and ground water; Detection Limit: 0.18 ug/L.
Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: chlorobenzene; Matrix: municipal and industrial discharges; Detection Limit: 0.25 ug/L.
Method: EPA-EAD 602; Procedure: gas chromatography with photoionization detector; Analyte: chlorobenzene; Matrix: municipal and industrial discharges; Detection Limit: 0.2 ug/L.
Method: EPA-EAD 624; Procedure: gas chromatography/mass spectrometry; Analyte: chlorobenzene; Matrix: water; Detection Limit: 6 ug/L.
For more Analytic Laboratory Methods (Complete) data for CHLOROBENZENE (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

Methods are described for the determination of chlorobenzenes (monochiorobenzene through hexachlorobenzene) at parts-per-billion levels in ... human urine and blood samples by gas chromatography with photolonization detection. ... The method for urine and blood samples consists of carbon tetrachloride extractions, silica gel column chromatography and concentration with a Kuderna-Danish concentrator. A specially designed column packing allows separation of the chlorobenzenes in 16 min. ... Chlorobenzene recoveries from urine and blood samples are 83 plus or minus 12% for concentrations between 1 and 500 ppb (ng/g).
Breath samples are collected on Tenax gas chromatography cartridges, dried over calcium-sulfate and analyzed using thermal desorption of volatiles into a gas chromatography/ mass spectrometer. ... The method is suitable /for/ ... chlorobenzene ... Approximate measured limits of detection and quantification limits for selected organic compounds in breath are tabulated.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers whigh are opened must be carefully resealed and kept upright to prevent leakage.
Storage temp: ambient

Interactions

TNF-alpha stimulated human lung epithelial cells (A549) were exposed to volatile organic compounds (VOC) (1 ng/cu m-100g/cu m) via gas phase. After 20 hr of exposure cytotoxicity and the release of the pro-inflammatory molecules monocyte chemoattractant protein-1 (MCP-1), Interleukin-6 (IL-6) and IL-8 was analyzed. Exposure of A549 cells to chlorobenzene, styrene or m-xylene increased the MCP-1 production within the indoor relevant concentration range (1-25,000 microg/cu m), higher concentrations increased the secretion of IL-8. Mixtures of aromatic compounds caused comparable effects to the single compounds on MCP-1 and IL-8 with a shift to lower concentration ranges. Neither the aliphatic compounds n-nonane, n-decane, n-undecane, n-dodecane, n-tridecane, and methylcyclopentane nor the mixture of these VOC showed any effects on MCP-1 and IL-8 production. Cytotoxic effects were not observed. These results show that aromatic, but no aliphatic compounds stimulate the release of pro-inflammatory mediators from lung epithelial cells. When aromatic compounds were mixed the sensitivity of lung cells to these compounds was increased.
In two complete replicates of a 2 times 2 factorial-designed experiment involving chlorobenzene ... and lindane, ... the hepatotoxicity induced by a challenge dose of chlorobenzene was altered by the pretreatments due to selective changes in various metabolic pathways. Pretreatment with either toxicant alone, or in combination, elevated the metabolism of 1.12 g/kg chlorobenzene to conjugated and polar metabolites. The relative importance of these pathways was increased most by pretreatment with chlorobenzene plus lindane and least with chlorobenzene /alone/. The incidence and severity of chlorobenzene induced hepatocellular necrosis depended on how much the pretreatments increased excretion of these metabolites relative to that of p-chlorophenol, since the conjugates and polar metabolites represent an inactivation of the toxic chlorobenzene-3,4-epoxide, whereas, p-chlorophenol reflects its formation. Thus these changes in the metabolic pathways resulted in either (1) a marginally significant decrease in hepatoxicity (chlorobenzene pretreatment); (2) significance in both the incidence and severity of the lesions (lindane pretreatment) or (3) absence of centrilobular necrosis was present (chlorobenzene and lindane pretreatment). Apparently the effect of pretreatment with xenobiotics on chlorobenzene induced hepatotoxicity was dependent on how much the pretreatments altered the inactivation of chlorobenzene-3,4-epoxide relative to its formation.
... Chlorobenzene appears to be converted to a metab that can produce tissue damage. This damage may be blocked by prior admin of piperonyl butoxide. Metab is apparently produced in liver & transported to kidneys by circulation. ... The hepatotoxic metab may be an epoxide.
The mechanism of bromobenzene hepatotoxicity and its modification by toluene and chlorobenzene were studied in rats. Male Wistar rats were injected ip with 2 mmol/kg bromobenzene, 4 mmol/kg toluene, or 4 mmol/kg chlorobenzene either alone or in combination. Rats were killed 12, 24, or 48 hr after injection and liver injury was assessed biochemically and histopathologically. Serum glutamate pyruvate transaminase and liver glutathione were measured. In vitro experiments were performed on liver microsomes from male Wistar rats pretreated with phenobarbital. Toluene and chlorobenzene each inhibited bromobenzene hepatotoxicity as measured by suppression of glutamate pyruvate transaminase concentrations and by histopathology at 24 hr after treatment; chlorobenzene significantly decreased at 12 hr and recovered at 24 hours when bromobenzene was given alone. This recovery at 24 hr disappeared when chlorobenzene was coadministered. Kinetic analysis of rat liver microsomes of bromobenzene metabolism showed that both toluene and chlorobenzene at 6 mmol/L inhibited p-bromophenol formation but had no effects on o-bromophenol formation.

Dates

Last modified: 08-15-2023

Explore Compound Types